molecular formula C12H19N3 B11796628 N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine

N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine

Cat. No.: B11796628
M. Wt: 205.30 g/mol
InChI Key: KBAIRPYVRKRJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine is a chemical compound with a molecular formula of C11H17N3. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine typically involves the reaction of 2-chloro-5-methylpyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and piperidinyl groups on the pyridine ring enhances its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N,4-dimethyl-5-piperidin-2-ylpyridin-2-amine

InChI

InChI=1S/C12H19N3/c1-9-7-12(13-2)15-8-10(9)11-5-3-4-6-14-11/h7-8,11,14H,3-6H2,1-2H3,(H,13,15)

InChI Key

KBAIRPYVRKRJSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2CCCCN2)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.